5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
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Overview
Description
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride: is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the reaction of 5-methyl-1,3-dihydroisoindole with a sulfonyl fluoride reagent under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Enzyme Inhibition: The sulfonyl fluoride group is known to inhibit serine proteases, making the compound useful in studying enzyme mechanisms.
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The molecular targets often include serine residues in enzymes, which react with the sulfonyl fluoride group to form stable adducts.
Comparison with Similar Compounds
5-Methyl-1,3-dihydroisoindole-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
5-Methyl-1,3-dihydroisoindole-2-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
Uniqueness:
Reactivity: The sulfonyl fluoride group in 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is more reactive towards nucleophiles compared to sulfonyl chloride and sulfonamide groups.
Applications: The unique reactivity of the sulfonyl fluoride group makes this compound particularly useful in enzyme inhibition studies and the development of specific inhibitors.
Properties
IUPAC Name |
5-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-7-2-3-8-5-11(14(10,12)13)6-9(8)4-7/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGQDKDOTOYSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)S(=O)(=O)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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